1-[4-(2,6-Dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
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Overview
Description
1-[4-(2,6-Dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2,6-dimethylphenoxy group and a butyl chain. The presence of oxalic acid as a counterion further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-Dimethylphenoxy)butyl]-4-methylpiperidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent to form 2,6-dimethylphenoxybutane.
Piperidine Substitution: The phenoxybutane intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the desired piperidine derivative.
Oxalic Acid Addition: Finally, the piperidine derivative is treated with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,6-Dimethylphenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2,6-Dimethylphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The phenoxy group and piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular targets can vary, but they often involve neurotransmitter receptors or ion channels in neurological applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylphenoxy)butanoic acid
- 2-(3,5-Dimethylphenoxy)-5-chlorobenzoic acid
- 3-(4-Chlorophenyl)butanoic acid
Uniqueness
1-[4-(2,6-Dimethylphenoxy)butyl]-4-methylpiperidine stands out due to its specific combination of a piperidine ring and a phenoxybutyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to similar compounds, it offers a different profile of reactivity and interaction with biological targets, which can be advantageous in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-15-9-12-19(13-10-15)11-4-5-14-20-18-16(2)7-6-8-17(18)3;3-1(4)2(5)6/h6-8,15H,4-5,9-14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBQHIYVDQZTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC=C2C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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